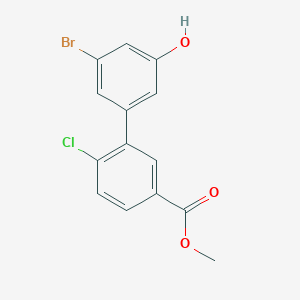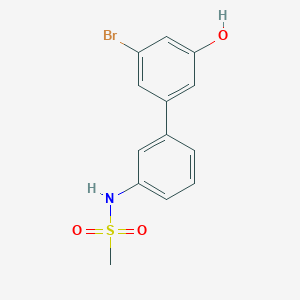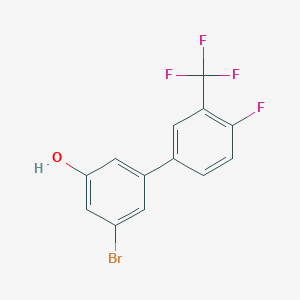![molecular formula C16H14BrNO2 B6383669 3-Bromo-5-[3-(cyclopropylaminocarbonyl)phenyl]phenol, 95% CAS No. 1261927-28-9](/img/structure/B6383669.png)
3-Bromo-5-[3-(cyclopropylaminocarbonyl)phenyl]phenol, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Bromo-5-[3-(cyclopropylaminocarbonyl)phenyl]phenol, 95% (3-Br-5-CPP) is an important organic compound used in a variety of scientific research applications. It is a white crystalline solid with a melting point of 91-94°C and is soluble in organic solvents. 3-Br-5-CPP has a wide range of applications in organic synthesis, biochemistry, and pharmacology.
Wissenschaftliche Forschungsanwendungen
3-Bromo-5-[3-(cyclopropylaminocarbonyl)phenyl]phenol, 95% has been widely used in scientific research applications such as organic synthesis, biochemistry, and pharmacology. In organic synthesis, it is used as a reagent for the synthesis of various compounds, including aryl amines, heterocyclic compounds, and other organic molecules. In biochemistry, it is used as a substrate for various enzymes, such as cytochrome P450 and cytochrome b5. In pharmacology, it is used as a substrate for various drug-metabolizing enzymes, such as cytochrome P450, cytochrome b5, and other enzymes involved in drug metabolism.
Wirkmechanismus
The mechanism of action of 3-Bromo-5-[3-(cyclopropylaminocarbonyl)phenyl]phenol, 95% is not fully understood. However, it is known that it acts as a substrate for various enzymes involved in drug metabolism. The enzymes involved in drug metabolism catalyze the conversion of 3-Bromo-5-[3-(cyclopropylaminocarbonyl)phenyl]phenol, 95% into various metabolites, which are then further metabolized and excreted from the body.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-Bromo-5-[3-(cyclopropylaminocarbonyl)phenyl]phenol, 95% are not well understood. However, it is known that it can act as a substrate for various enzymes involved in drug metabolism, and it is thought to be involved in the metabolism of various drugs. Furthermore, it has been shown to have antioxidant and anti-inflammatory activities in vitro.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 3-Bromo-5-[3-(cyclopropylaminocarbonyl)phenyl]phenol, 95% in laboratory experiments include its high purity, its availability, and its low cost. Furthermore, it is relatively easy to synthesize and is stable in a wide range of solvents. However, it is important to note that 3-Bromo-5-[3-(cyclopropylaminocarbonyl)phenyl]phenol, 95% is toxic and should be handled with care.
Zukünftige Richtungen
There are a number of potential future directions for research on 3-Bromo-5-[3-(cyclopropylaminocarbonyl)phenyl]phenol, 95%. These include further investigation into its mechanism of action and its biochemical and physiological effects, as well as its potential applications in drug discovery and development. Additionally, further research could be conducted on its potential as an antioxidant and anti-inflammatory agent. Finally, further research could be conducted on its potential as a substrate for various enzymes involved in drug metabolism.
Synthesemethoden
3-Bromo-5-[3-(cyclopropylaminocarbonyl)phenyl]phenol, 95% can be synthesized through a variety of methods. The most common method involves the reaction of 3-bromo-5-chlorophenol with cyclopropylamine in the presence of a base. This reaction is carried out at a temperature of 80-100°C for 1-2 hours and yields a product with a purity of 95%.
Eigenschaften
IUPAC Name |
3-(3-bromo-5-hydroxyphenyl)-N-cyclopropylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrNO2/c17-13-7-12(8-15(19)9-13)10-2-1-3-11(6-10)16(20)18-14-4-5-14/h1-3,6-9,14,19H,4-5H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSZSTYGALWXRLB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C2=CC=CC(=C2)C3=CC(=CC(=C3)Br)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40686468 |
Source


|
| Record name | 3'-Bromo-N-cyclopropyl-5'-hydroxy[1,1'-biphenyl]-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40686468 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261927-28-9 |
Source


|
| Record name | 3'-Bromo-N-cyclopropyl-5'-hydroxy[1,1'-biphenyl]-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40686468 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

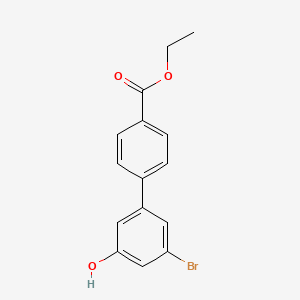
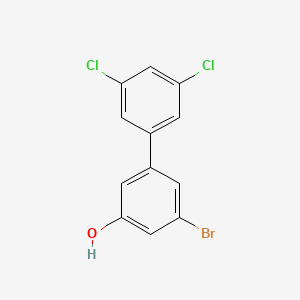
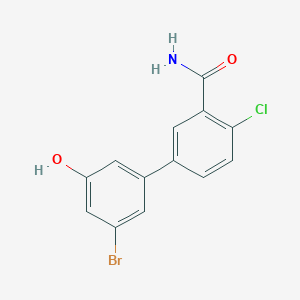
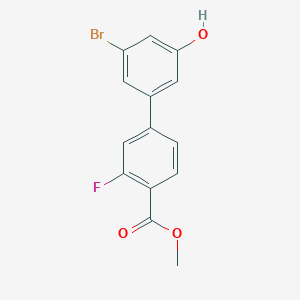


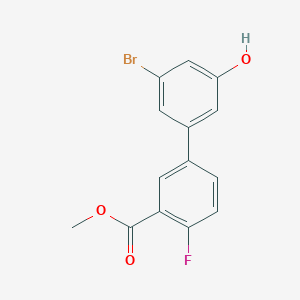
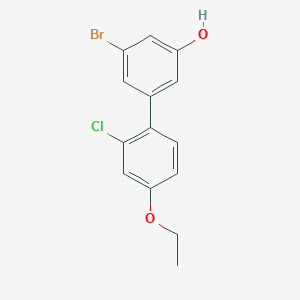
![3-Bromo-5-[4-(ethylcarbamoyl)-3-fluorophenyl]phenol, 95%](/img/structure/B6383643.png)
